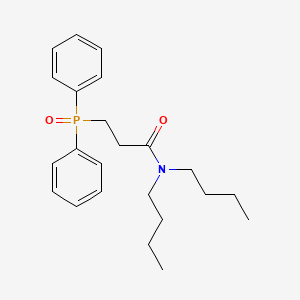![molecular formula C18H21ClO3 B5140687 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the late 1970s as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Since then, it has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Wirkmechanismus
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the endogenous ligands epinephrine and norepinephrine. By blocking this receptor, 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 inhibits the downstream signaling pathways that are activated by β2-adrenergic receptor activation, including the cyclic AMP (cAMP) pathway. This results in a decrease in the relaxation of smooth muscle cells and a decrease in the secretion of mucus in the lungs.
Biochemical and Physiological Effects:
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has been shown to have a number of biochemical and physiological effects in various tissues and organs. In the lungs, it decreases the relaxation of smooth muscle cells and the secretion of mucus, which can help to alleviate the symptoms of asthma and COPD. In the heart, it decreases the contractility of cardiac muscle cells and the rate of cardiac output, which can help to reduce the workload on the heart and improve cardiac function. In the skeletal muscle, it decreases the uptake and utilization of glucose, which can help to improve insulin sensitivity and glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific targeting of this receptor and the downstream signaling pathways that are activated by its activation. It is also relatively stable and easy to handle, which makes it a convenient tool for use in various experimental settings. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which can limit its efficacy in some experimental models. It also has some off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 and β2-adrenergic receptor antagonists more broadly. One direction is the development of more selective and potent β2-adrenergic receptor antagonists that can be used to target specific signaling pathways and tissues. Another direction is the investigation of the role of β2-adrenergic receptor signaling in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Additionally, there is a need for more research on the off-target effects of 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 and other β2-adrenergic receptor antagonists, as well as their potential interactions with other drugs and therapies.
Synthesemethoden
The synthesis of 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 involves several steps, starting with the reaction of 2,3-dimethylphenol with propylene oxide to form 4-(3-hydroxypropoxy)-2,3-dimethylphenol. This intermediate is then reacted with 3-methoxyphenol in the presence of potassium carbonate to form 4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylphenol. The final step involves the reaction of this intermediate with thionyl chloride to form 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has been extensively used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been used in in vitro studies to investigate the mechanism of action of β2-adrenergic receptor antagonists and in vivo studies to evaluate the efficacy of these drugs in the treatment of various diseases, including asthma, COPD, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-14(2)18(9-8-17(13)19)22-11-5-10-21-16-7-4-6-15(12-16)20-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPSOXWLPNEXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)


![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)
![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)